molecular formula C16H11Cl2NO3 B8554359 Cyano(phenyl)methyl 3,6-dichloro-2-methoxybenzoate CAS No. 87835-71-0

Cyano(phenyl)methyl 3,6-dichloro-2-methoxybenzoate

Cat. No. B8554359
CAS RN: 87835-71-0
M. Wt: 336.2 g/mol
InChI Key: LVRDXIQDPXSUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyano(phenyl)methyl 3,6-dichloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C16H11Cl2NO3 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyano(phenyl)methyl 3,6-dichloro-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyano(phenyl)methyl 3,6-dichloro-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87835-71-0

Product Name

Cyano(phenyl)methyl 3,6-dichloro-2-methoxybenzoate

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

[cyano(phenyl)methyl] 3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C16H11Cl2NO3/c1-21-15-12(18)8-7-11(17)14(15)16(20)22-13(9-19)10-5-3-2-4-6-10/h2-8,13H,1H3

InChI Key

LVRDXIQDPXSUOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC(C#N)C2=CC=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzaldehyde cyanohydrin (13.3 grams; 0.100 moles), 3,5-lutidine (11 grams) and methylene chloride (100 ml) were placed in a 500 ml. 3-necked glass reaction flask equipped with a mechanical stirrer, thermometer, condenser and addition funnel. This mixture was cooled to 10° C. by means of an ice bath and 2-methoxy-3,6-dichlorobenzoic acid chloride (23.9 grams; 0.10 moles) was added dropwise with the temperature of the mixture maintained at 5°-10° C. After the addition of the acid chloride was completed, the reaction mixture was stirred for an additional three hours at room temperature. After the reaction was completed, the mixture was washed three times with water, dried over anhydrous magnesium sulfate, filtered and concentrated by distillation. The residue was heated to a temperature of 150° C. under vacuum from a vacuum pump. Then the residue was dissolved in cyclohexane, treated with nuchar, filtered and stripped dry to give an oil.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
23.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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